molecular formula C18H18N2O3S2 B2543931 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2309346-53-8

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B2543931
CAS No.: 2309346-53-8
M. Wt: 374.47
InChI Key: DQXUGWLZHIIEGV-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features a bithiophene core, which is known for its applications in organic electronics and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 2-bromothiophene with a boronic acid derivative . The resulting bithiophene is then functionalized to introduce the hydroxyethyl group and the benzoxazole moiety through a series of nucleophilic substitution and cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-pressure reactors for cyclization reactions and the development of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The bithiophene core can interact with electron-rich or electron-deficient sites in biological molecules, potentially disrupting normal cellular functions. The benzoxazole moiety may also interact with specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combination of a bithiophene core and a benzoxazole moiety, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics and stability .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c21-13(16-6-5-15(25-16)11-7-8-24-10-11)9-19-18(22)17-12-3-1-2-4-14(12)23-20-17/h5-8,10,13,21H,1-4,9H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXUGWLZHIIEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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